Product packaging for (E)-Methyl 3-(2-iodophenoxy)acrylate(Cat. No.:)

(E)-Methyl 3-(2-iodophenoxy)acrylate

Cat. No.: B14010005
M. Wt: 304.08 g/mol
InChI Key: LGRCQAPTBJPSED-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(2-Iodophenoxy)acrylate is a chemical building block designed for research applications, particularly in synthetic organic chemistry. This compound features an iodine atom on its phenyl ring, making it a valuable substrate for metal-catalyzed cross-coupling reactions, which are fundamental to constructing complex molecular architectures . Acrylate derivatives similar to this compound are of significant interest in medicinal research and have been investigated for their potential biological activities. Related cinnamic acid derivatives are known to possess antibacterial properties and have been explored as synthetic antitumor agents . The specific molecular framework of this compound, characterized by its extended E-conformation and S-trans configuration of the keto group relative to the olefinic double bond, is a common feature in bioactive molecules and is crucial for its reactivity and solid-state packing . In research settings, this compound can serve as a precursor in palladium-catalyzed annulation reactions for the synthesis of important carbocyclic ring systems like 9-fluorenylidenes and phenanthrenes, which are core structures in various materials and pharmaceutically active compounds . WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IO3 B14010005 (E)-Methyl 3-(2-iodophenoxy)acrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

methyl (E)-3-(2-iodophenoxy)prop-2-enoate

InChI

InChI=1S/C10H9IO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-7H,1H3/b7-6+

InChI Key

LGRCQAPTBJPSED-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)/C=C/OC1=CC=CC=C1I

Canonical SMILES

COC(=O)C=COC1=CC=CC=C1I

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of E Methyl 3 2 Iodophenoxy Acrylate

Retrosynthetic Analysis of the (E)-Methyl 3-(2-iodophenoxy)acrylate Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical. The first is the ether linkage (C-O bond) between the phenyl ring and the acrylate (B77674) unit. This disconnection suggests that the molecule can be synthesized from 2-iodophenol (B132878) and a suitable three-carbon electrophile equivalent to a methyl acrylate cation or its synthetic equivalent.

A second key disconnection is at the carbon-carbon double bond of the acrylate. This approach might involve an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to form the (E)-alkene.

However, the most direct and convergent strategy arises from the C-O bond disconnection, which leads to two key precursors:

2-Iodophenol : The aromatic component providing the iodinated phenyl ring.

Methyl propiolate or a related 3-carbon synthon: This would serve as the acceptor for the phenoxide in a conjugate addition reaction, directly forming the acrylate system.

This primary retrosynthetic pathway is generally favored for its efficiency, as it can potentially form the ether linkage and the acrylate double bond with the correct stereochemistry in a single step.

Classical Synthetic Routes to 2-Iodophenols

The synthesis of the 2-iodophenol precursor is a critical first stage. Several classical methods exist, each with distinct advantages and disadvantages regarding regioselectivity and yield.

Direct Iodination of Phenol (B47542) : The direct reaction of phenol with molecular iodine can produce a mixture of 2-iodophenol and 4-iodophenol, with the para-substituted product often being significant. wikipedia.org Controlling the regioselectivity to favor the ortho product is a primary challenge. One reported method using 0.5 equivalents of iodine and 1 equivalent of hydrogen peroxide in water yielded 49% of 2-iodophenol, but also 21% of 2,6-diiodophenol. chemicalbook.com

Organomercury Intermediates : A historical but effective method involves the treatment of 2-chloromercuriphenol with iodine, which provides good regioselectivity for the ortho position. wikipedia.org

Directed Ortho-Metalation and Iodination : A more modern approach involves the deprotonation of a protected phenol at the ortho position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an iodine source. For instance, a methylsulfonyl aryl ester can be treated with LDA and subsequently reacted to yield 2-iodophenol in high yields (e.g., 93%). guidechem.com

From Organoboronic Acids : Another method involves the use of organoboronic acids, which can be converted to the corresponding phenol. chemicalbook.com

These methods offer various levels of efficiency and selectivity, with modern techniques generally providing better control over the formation of the desired 2-substituted isomer.

Esterification and Olefination Approaches for Acrylate Formation

Once 2-iodophenol is obtained, the subsequent step is the formation of the methyl acrylate moiety. The most common and direct approach is a conjugate addition reaction.

Michael Addition to Methyl Propiolate : The reaction of the sodium or potassium salt of 2-iodophenol (the phenoxide) with methyl propiolate is a highly effective method. The nucleophilic phenoxide attacks the alkyne of the methyl propiolate in a Michael-type conjugate addition. This reaction simultaneously forms the ether bond and the acrylate double bond. A similar reaction between salicylaldehyde (B1680747) and methyl propiolate in the presence of K₂CO₃ proceeds rapidly at room temperature to form the corresponding (E)-acrylate derivative in high yield (75%). nih.gov This suggests a similar protocol would be highly effective for 2-iodophenol.

Alternative, though less direct, multi-step approaches could include:

Williamson Ether Synthesis followed by Olefination : This would involve first reacting 2-iodophenol with a halo-aldehyde (e.g., bromoacetaldehyde) to form an ether, followed by an olefination reaction (e.g., Wittig reaction) with a phosphorane like (methoxycarbonylmethylene)triphenylphosphorane to construct the double bond. This route is longer but allows for modular construction. A Wittig olefination has been used to successfully create an acrylate moiety in a different synthetic context. acs.org

Stereoselective Synthesis of the (E)-Acrylate Moiety

Achieving the correct (E)-stereochemistry (where the large substituents are on opposite sides of the double bond) is crucial. The Michael addition of a phenoxide to an alkyne ester like methyl propiolate is known to proceed via an anti-addition mechanism, which stereoselectively yields the (E)-isomer as the major product. The resulting (E)-alkene is also the thermodynamically more stable isomer, which drives the reaction towards its formation.

In the synthesis of the related compound, Methyl (E)-3-(2-formylphenoxy)acrylate, the product is explicitly identified as the (E)-isomer, with torsion angles close to 180°, confirming the high stereoselectivity of this type of reaction. nih.govresearchgate.netnih.gov Wittig-type reactions can also be tuned to favor the (E)-isomer, often through the use of stabilized ylides or by employing the Schlosser modification, but the conjugate addition route is more atom-economical and direct.

Comparative Analysis of Different Synthetic Strategies

The most convergent and efficient strategy is the direct conjugate addition of 2-iodophenol to methyl propiolate. This one-step process minimizes purification steps and maximizes atom economy. In contrast, a multi-step Williamson ether synthesis followed by a Wittig reaction is less efficient due to the increased number of steps and potential for material loss at each stage.

Synthetic StepMethodReported YieldReference
Synthesis of 2-IodophenolDirect Iodination (I₂/H₂O₂)49% chemicalbook.com
From Methylsulfonyl Aryl Ester (LDA)93% guidechem.com
Acrylate FormationConjugate addition to Methyl Propiolate (analogous system)75% nih.gov

Purity is a major consideration, particularly in the synthesis of 2-iodophenol.

Regioisomeric Purity : Direct iodination of phenol is known to produce a mixture of ortho- and para-isomers, requiring careful purification. wikipedia.org Methods like directed ortho-metalation offer superior regiocontrol, leading to a purer product. guidechem.com

Stereoisomeric Purity : The conjugate addition to methyl propiolate provides excellent stereocontrol, yielding almost exclusively the (E)-isomer. nih.govresearchgate.net This is a significant advantage over some olefination methods that can produce mixtures of (E)- and (Z)-isomers, necessitating further purification or specialized reaction conditions to ensure isomeric purity.

Synthetic ApproachKey ReactionPurity ConsiderationsIsomeric Control
Convergent StrategyDirected ortho-IodinationHigh regiochemical purity (avoids para-isomer)N/A
Conjugate AdditionHigh yield of desired productExcellent stereoselectivity for (E)-isomer
Linear StrategyDirect Iodination of PhenolRequires separation of ortho/para isomersN/A
Wittig OlefinationCan require purification from phosphine (B1218219) oxide byproduct(E)/(Z) selectivity depends on ylide and conditions

Scalability Assessments for Laboratory and Pilot Production

The scalability of the synthesis of This compound from laboratory to pilot production scales requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. While specific pilot plant data for this compound is not publicly available, general principles for scaling up similar specialty acrylate syntheses can be applied. medium.com

Key considerations for scalability include:

Reaction Kinetics and Thermodynamics: Understanding the reaction rates and heat evolution is crucial for designing appropriate reactor systems and cooling capacities to maintain optimal reaction temperatures and prevent runaway reactions.

Mass and Heat Transfer: Efficient mixing becomes critical at larger scales to ensure uniform reaction conditions and prevent localized overheating or concentration gradients. The choice of reactor (e.g., stirred tank vs. flow reactor) and agitator design are important engineering decisions. medium.com

Solvent and Reagent Handling: The safe storage, transfer, and handling of larger quantities of raw materials, such as 2-iodophenol and methyl propiolate , as well as any solvents, must be addressed with appropriate engineering controls and safety protocols.

Work-up and Purification: The methods used for product isolation and purification in the laboratory (e.g., extraction, chromatography) may not be practical or economical at a pilot scale. Alternative methods such as distillation, crystallization, or filtration will likely be necessary.

Process Automation and Control: Implementing automated control systems for monitoring and adjusting reaction parameters (temperature, pressure, pH, etc.) is essential for ensuring consistent product quality and operational safety at a larger scale.

Interactive Data Table: Illustrative Scalability Parameters

Below is a hypothetical comparison of parameters for the synthesis of This compound at laboratory and pilot scales, based on typical specialty chemical production.

ParameterLaboratory ScalePilot Scale
Batch Size 10 g - 100 g10 kg - 100 kg
Reactor Type Round-bottom flaskGlass-lined or stainless steel stirred tank reactor
Heating Method Heating mantleJacketed vessel with thermal fluid
Mixing Magnetic stirrerMechanical agitator (e.g., turbine, anchor)
Temperature Control Manual/thermocoupleAutomated PID control
Purification Method Column chromatographyDistillation/Crystallization

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of This compound is crucial for minimizing its environmental impact and enhancing the sustainability of its production. Key areas of focus include solvent selection, atom economy, and the design of sustainable catalysts.

Solvent Selection and Minimization

The choice of solvent is a critical factor in the greenness of a chemical process. For the synthesis of This compound , traditional dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be used to facilitate the Williamson ether synthesis-type reaction. However, these solvents present environmental, health, and safety concerns.

Green chemistry encourages the use of safer, more environmentally benign solvents. Potential green solvents for this synthesis could include:

Bio-derived solvents: Such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have a better safety profile than many traditional solvents.

Ionic liquids: These can be designed to have low volatility and high thermal stability, and their properties can be tuned to optimize the reaction.

Solvent-free conditions: Performing the reaction under neat conditions, possibly with microwave assistance, would eliminate the need for a solvent altogether, significantly reducing waste and simplifying purification.

Minimizing solvent usage can be achieved through process intensification, such as using higher concentrations of reactants or employing continuous flow reactors which typically have lower solvent-to-product ratios compared to batch processes.

Interactive Data Table: Comparison of Solvents for Aryl Acrylate Synthesis

This table provides a qualitative comparison of different solvents that could be considered for the synthesis of This compound .

SolventGreen Chemistry ClassificationKey Considerations
Dimethylformamide (DMF) UndesirableHigh boiling point, reprotoxic.
Acetonitrile ProblematicVolatile, toxic.
2-Methyltetrahydrofuran (2-MeTHF) RecommendedBio-derived, lower toxicity than THF.
Water RecommendedEnvironmentally benign, but may not be suitable for all reaction types.
Solvent-free IdealEliminates solvent waste, requires careful temperature control.

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com For the synthesis of This compound from 2-iodophenol and a suitable 3-substituted methyl acrylate (e.g., methyl 3-bromoacrylate), the atom economy can be calculated as follows:

Reaction: C₆H₅IO + C₄H₅BrO₂ → C₁₀H₉IO₃ + HBr

Molecular Weight of this compound (C₁₀H₉IO₃): 320.08 g/mol

Molecular Weight of 2-Iodophenol (C₆H₅IO): 220.01 g/mol

Molecular Weight of Methyl 3-bromoacrylate (C₄H₅BrO₂): 164.98 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (320.08 / (220.01 + 164.98)) x 100 ≈ 83.1%

This calculation indicates that, under ideal conditions, a significant portion of the reactant atoms are incorporated into the final product. However, this does not account for solvents, reagents used in work-up, or side products.

Waste Reduction Strategies:

Catalytic Processes: Using a catalyst instead of stoichiometric reagents can significantly reduce waste.

Process Optimization: Maximizing the reaction yield and selectivity minimizes the formation of byproducts and the loss of starting materials.

Waste Treatment: Implementing effective methods for treating any unavoidable waste streams to neutralize hazardous components. chemistryjournals.net

Catalyst Design for Sustainable Production

The design of efficient and recyclable catalysts is a cornerstone of green chemistry and is highly relevant to the sustainable production of This compound . For a Williamson ether synthesis-type reaction, a phase-transfer catalyst (PTC) can be particularly beneficial.

Phase-Transfer Catalysis:

PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the electrophile. This can enable the use of greener, biphasic solvent systems (e.g., water-toluene) and milder reaction conditions, reducing energy consumption and the need for hazardous anhydrous solvents. medium.com

Design of Sustainable Catalysts:

Heterogeneous Catalysts: Immobilizing the catalytic species on a solid support (e.g., polymer resin, silica) allows for easy separation of the catalyst from the reaction mixture by filtration, enabling its reuse over multiple reaction cycles. rsc.orgacs.org This simplifies product purification and reduces catalyst waste.

Recyclable Homogeneous Catalysts: Designing homogeneous catalysts that can be selectively precipitated or extracted from the reaction mixture after completion allows for their recovery and reuse.

Biocatalysts: While less common for this specific transformation, exploring enzymatic catalysis could offer a highly selective and environmentally benign synthetic route.

Interactive Data Table: Comparison of Catalytic Systems

This table compares different catalytic approaches that could be applied to the synthesis of This compound .

Catalyst TypeExampleAdvantagesDisadvantages
Homogeneous Base Sodium HydrideHigh reactivityStoichiometric, generates H₂ gas.
Homogeneous PTC Tetrabutylammonium bromideMilder conditions, biphasic systems.Difficult to separate from product.
Heterogeneous PTC Polymer-supported quaternary ammonium saltEasily recyclable, simplifies purification.Potentially lower activity than homogeneous counterparts.
Heterogeneous Acid Sulfonated resinCan catalyze etherification with alcohols.May not be suitable for all substrates.

Mechanistic Investigations of Chemical Transformations Involving E Methyl 3 2 Iodophenoxy Acrylate

Pathways for Carbon-Iodine Bond Activation

The carbon-iodine (C-I) bond in (E)-Methyl 3-(2-iodophenoxy)acrylate is a key site of reactivity, often serving as the initiation point for cross-coupling and other functionalization reactions. The activation of this bond can proceed through several distinct mechanistic pathways.

Oxidative addition is a fundamental step in many transition metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. smolecule.com In this process, a low-valent metal complex, typically a Pd(0) or Ni(0) species, inserts into the C-I bond, leading to a higher-valent organometallic intermediate. For this compound, this can be represented by the reaction with a generic M(0)Ln complex (where M is a metal and L is a ligand).

The rate and feasibility of oxidative addition are influenced by several factors, including the nature of the metal, the steric and electronic properties of the ligands, and the electronic nature of the aryl iodide. The electron-withdrawing character of the acrylate (B77674) group, transmitted through the phenoxy linkage, can influence the electron density at the C-I bond, potentially affecting the kinetics of oxidative addition. Studies on related aryl iodide systems have utilized techniques like cyclic voltammetry to probe the kinetics of these processes and elucidate the role of ligand structure and substrate electronics. ucla.edu

Table 1: Factors Influencing Oxidative Addition to Aryl Iodides

FactorDescriptionExpected Effect on this compound
Metal Catalyst The choice of metal (e.g., Pd, Ni, Cu) determines the reaction conditions and scope.Pd and Ni are common for C-I bond activation.
Ligand Properties Electron-donating ligands can increase the rate of oxidative addition by making the metal center more nucleophilic.Phosphine (B1218219) or N-heterocyclic carbene ligands are often employed.
Substrate Electronics Electron-withdrawing groups on the aromatic ring can facilitate oxidative addition.The acrylate moiety may have a modest electron-withdrawing effect.
Solvent Polarity Polar solvents can stabilize charged intermediates and transition states.Aprotic polar solvents like DMF or THF are often used.

Alternatively, the C-I bond can be cleaved homolytically to generate a free radical. This can be initiated by light (photolysis), heat, or a radical initiator. The relatively weak nature of the C-I bond makes it susceptible to homolysis. Photochemical cleavage of the C-I bond in compounds like iodoform (B1672029) is a well-established method for generating radicals. rsc.org

Upon formation, the aryl radical derived from this compound can participate in a variety of radical chain reactions. These can include addition to alkenes, hydrogen atom abstraction, or cyclization reactions. The presence of the acrylate moiety within the same molecule opens up the possibility of intramolecular radical processes. The kinetics of these radical reactions are distinct from the ionic pathways involved in oxidative addition and can lead to different product distributions.

Role of the Acrylate as a Michael Acceptor or Alkene Substrate

The α,β-unsaturated ester functionality of the acrylate group renders it an excellent Michael acceptor. smolecule.com This allows for 1,4-conjugate addition of a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The general mechanism for the Michael addition to this compound involves the attack of a nucleophile at the β-carbon of the acrylate, leading to the formation of an enolate intermediate. This enolate is then protonated to yield the final adduct. The reactivity of the acrylate as a Michael acceptor is enhanced by the electron-withdrawing nature of the ester group, which polarizes the double bond.

Beyond its role as a Michael acceptor, the alkene of the acrylate can also participate in other reactions, such as cycloadditions and polymerization. In the context of polymerization, the acrylate group can undergo free-radical polymerization, initiated by thermal or photochemical means, to produce polymers with the iodophenoxy group as a pendant functionality. smolecule.comnsf.gov

Influence of the Phenoxy Linkage on Reactivity

This electronic interplay can affect the rates and regioselectivity of reactions. For instance, the electron density at the ortho-position to the iodine atom will be influenced by the phenoxy group, which in turn can affect the rate of oxidative addition. Similarly, the electrophilicity of the acrylate double bond can be modulated by the electronic character of the substituted phenoxy ring.

Transition State Analysis for Key Reactions

The elucidation of reaction mechanisms often involves the characterization of transition states. For the reactions of this compound, the structures of the transition states will dictate the observed stereochemistry and regiochemistry.

For example, in a Heck coupling reaction, the transition state for the migratory insertion of the acrylate double bond into the palladium-carbon bond of the oxidative addition product will determine the stereochemical outcome of the newly formed C-C bond.

In Michael additions, the transition state involves the approach of the nucleophile to the planar acrylate system. The stereochemical outcome of this addition can be influenced by the presence of chiral catalysts or auxiliaries.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms. mdpi.comnih.gov DFT calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products for the various transformations of this compound.

Such calculations can provide insights into:

Reaction Energetics: Determining the activation barriers and reaction energies for competing pathways, such as oxidative addition versus radical initiation.

Transition State Structures: Visualizing the geometry of transition states to understand the origins of stereoselectivity and regioselectivity.

Electronic Effects: Quantifying the influence of the phenoxy linkage and the acrylate group on the electronic structure of the molecule and its reactivity.

For instance, a computational study on a related acrylate cyclization reaction provided detailed insights into the roles of the substrate and solvent in the reaction mechanism. nih.gov Similar approaches could be applied to model the transition states of Heck, Suzuki, or Michael addition reactions involving this compound to provide a deeper understanding of the reaction pathways.

Table 2: Application of Computational Chemistry to Mechanistic Studies

Computational MethodInformation GainedRelevance to this compound
DFT Calculations Geometries, energies of stationary points (reactants, products, intermediates, transition states).Elucidation of reaction pathways for oxidative addition, radical reactions, and Michael additions.
Transition State Theory (TST) Calculation of reaction rate constants.Prediction of reaction kinetics and comparison with experimental data.
Molecular Dynamics (MD) Simulation of molecular motion and solvent effects.Understanding the role of the solvent in stabilizing intermediates and transition states.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in mapping out the potential energy surfaces of its various chemical transformations. The compound's reactivity is primarily associated with its acrylate moiety and the carbon-iodine bond on the phenyl ring.

Key reactions that can be mechanistically scrutinized using DFT include nucleophilic substitution at the iodinated carbon, Michael additions to the acrylate's double bond, and palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions. smolecule.com For instance, in a hypothetical DFT study of a Heck coupling reaction, the oxidative addition of the aryl iodide to a palladium(0) catalyst would be the initial step. DFT calculations can model the transition state of this step, providing the activation energy barrier. Subsequent steps, such as migratory insertion of the acrylate double bond and beta-hydride elimination, can also be modeled to construct a complete energy profile of the catalytic cycle.

In a similar vein, the mechanism of a Michael addition can be explored. DFT calculations can determine the relative energies of the reactants, intermediates, transition states, and products. This allows for a comparison of different potential pathways, for example, whether the reaction proceeds via a concerted or a stepwise mechanism. The role of a catalyst, be it an acid or a base, can also be incorporated into the calculations to understand its effect on the reaction barrier.

Computational studies on related acrylate systems, such as methyl methacrylate, have successfully employed DFT to investigate reaction mechanisms, including radical-initiated oxidation reactions. mdpi.com These studies typically involve optimizing the geometries of all species involved and calculating their energies to map out detailed oxidation pathways. mdpi.com While specific to methyl methacrylate, the methodologies are directly applicable to understanding the reactivity of the acrylate portion of this compound.

A theoretical investigation into the cyclization reaction of a similar compound, (E)-methyl 3-(2-aminophenyl)acrylate, highlights the power of DFT in understanding complex reaction mechanisms involving multiple steps like nucleophilic addition, deprotonation, and intramolecular cyclization. nih.gov Such studies can also elucidate the role of the solvent and other reactants as catalysts or stabilizers, providing a comprehensive picture of the reaction dynamics. nih.gov

Reaction Type Modeled Parameters Insights Gained
Heck CouplingTransition state energies, reaction energy profileRate-determining step, catalyst efficiency
Michael AdditionIntermediate stabilities, activation barriersConcerted vs. stepwise mechanism, catalyst role
Nucleophilic SubstitutionPotential energy surfaceReaction feasibility, leaving group ability

Molecular Dynamics Simulations of Intermediates

While DFT is excellent for studying the energetics of a reaction pathway at a stationary point, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For reactions involving this compound, MD simulations can be particularly useful for studying the behavior of reaction intermediates and the role of the solvent.

For example, in a palladium-catalyzed cross-coupling reaction, an intermediate palladium complex is formed. MD simulations can be used to study the conformational dynamics of this intermediate in solution, which can influence its subsequent reactivity. The simulations can reveal how solvent molecules arrange themselves around the intermediate and how this solvent shell might stabilize or destabilize the complex.

In the case of a Michael addition, a key intermediate is the enolate formed after the initial nucleophilic attack. MD simulations could be used to study the lifetime of this enolate and its interactions with the solvent and any counter-ions present. This can provide a more realistic picture of the reaction environment than static DFT calculations alone.

System Studied Simulation Focus Information Obtained
Palladium-complex intermediateConformational dynamics in solventInfluence of solvent on intermediate stability and reactivity
Enolate intermediateSolvation and ion-pairingLifetime of the intermediate, role of counter-ions
Reactant-solvent interactionsSolvation shell structureUnderstanding of solvent effects on reaction rates

Predictive Modeling of Reactivity Profiles

Predictive modeling aims to forecast the reactivity of a compound under various conditions without the need for extensive experimentation. This can be achieved by combining quantum mechanical calculations with quantitative structure-activity relationship (QSAR) models or machine learning algorithms.

For this compound, predictive modeling could be used to estimate its reactivity in a range of cross-coupling reactions with different coupling partners. By calculating various molecular descriptors for a series of aryl iodides (including our title compound) and correlating these with experimentally determined reaction yields or rates, a predictive model can be built. Descriptors could include properties like the charge on the carbon atom bonded to iodine, the energy of the lowest unoccupied molecular orbital (LUMO), and steric parameters.

Similarly, the susceptibility of the acrylate group to Michael addition by a library of nucleophiles could be predicted. DFT calculations can provide descriptors such as the partial charge on the beta-carbon of the double bond and the energy of the LUMO, which are indicative of its electrophilicity. These descriptors can then be used to build a model that predicts the reaction rate or equilibrium constant for the addition of different nucleophiles.

Kinetic modeling of polymerization reactions involving acrylates has been successfully performed using software like PREDICI®. mdpi.com These models can predict conversion rates, polymer composition, and molecular weight development by incorporating various reaction parameters, including reactivity ratios which measure a monomer's preference to bond. mdpi.com While focused on polymerization, these approaches demonstrate the potential for building predictive models for other types of reactions involving this compound.

Modeling Approach Input Data (Descriptors) Predicted Outcome
QSAR for Cross-CouplingElectronic properties (e.g., atomic charges, LUMO energy), Steric parametersReaction yield, reaction rate
Predictive Model for Michael AdditionElectrophilicity indices (e.g., partial charge on beta-carbon)Reactivity towards a range of nucleophiles
Kinetic ModelingReactivity ratios, rate coefficientsReaction conversion over time, product distribution

Catalytic Cross Coupling Reactions Utilizing E Methyl 3 2 Iodophenoxy Acrylate

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, and their application to (E)-Methyl 3-(2-iodophenoxy)acrylate and its precursors has enabled the development of elegant synthetic pathways to valuable compounds. The methodologies discussed below represent key strategies for the functionalization and cyclization of this important building block.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides. While it is a cornerstone of modern organic synthesis, its application in the direct intramolecular cyclization of this compound itself is not extensively documented in the primary literature. However, the Suzuki coupling has been employed in multi-step syntheses that lead to related heterocyclic systems. For instance, a domino reaction sequence involving a Suzuki coupling followed by an in situ Buchwald-Hartwig amination has been utilized to construct dihydropyridobenzazepines, demonstrating the potential for sequential palladium-catalyzed reactions in building complex fused rings. nih.gov This highlights the utility of the Suzuki reaction in building complex molecular frameworks that could subsequently undergo cyclization to form seven-membered rings.

The intramolecular Mizoroki-Heck reaction is a powerful and frequently utilized method for synthesizing dibenzo[b,f]oxepines from precursors derived from this compound. This reaction involves the palladium-catalyzed coupling of the aryl iodide with the tethered acrylate (B77674) alkene, leading to the formation of the seven-membered oxepine ring. nih.govmdpi.com

The reaction typically proceeds via an endo cyclization pathway to yield the desired dibenzo[b,f]oxepine structure. mdpi.com Research by Arnold et al. demonstrated a convergent method for synthesizing C-10 carboxylates of dibenz[b,f]oxepine through a sequence involving an initial intermolecular Heck reaction to form the acrylate precursor, followed by an intramolecular palladium-catalyzed etherification. nih.gov This approach underscores the efficiency of using a Heck reaction to construct the core tricyclic system. nih.gov

A study focused on the direct intramolecular Mizoroki-Heck reaction of a bromoolefin diaryl ether, a substrate closely related to the iodo-analogue, reported the formation of dibenzo[b,f]oxepine in a 59% yield. mdpi.com The optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, is crucial for achieving high yields and selectivity.

Catalyst SystemBaseSolventKey TransformationYield (%)Reference
Pd₂(dba)₃ / Phosphine (B1218219) LigandNaOtBuTolueneIntramolecular cyclization of bromoolefin diaryl ether59 mdpi.com
Pd(OAc)₂ / LigandK₃PO₄DioxaneIntermolecular Heck followed by intramolecular etherificationGood nih.gov

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is primarily used to synthesize precursors for dibenzo[b,f]oxepines rather than for the final cyclization step itself. researchgate.netresearchgate.net In a common strategy, an ortho-halo phenol (B47542) derivative is first coupled with a substituted phenyl acetylene (B1199291) via a palladium-catalyzed Sonogashira reaction. The resulting 2-(phenylethynyl)phenoxy intermediate is then subjected to a subsequent cyclization reaction, such as an iron(III) chloride-catalyzed alkyne-aldehyde metathesis, to construct the dibenzo[b,f]oxepine ring. researchgate.net

This two-step approach, involving an initial Sonogashira coupling, demonstrates the reaction's importance in assembling the necessary carbon framework required for the eventual formation of the seven-membered heterocyclic ring. researchgate.netresearchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. It is a highly effective method for creating carbon-carbon bonds. Despite its broad utility in organic synthesis, specific examples detailing the use of an intramolecular Negishi coupling with this compound for the synthesis of dibenzo[b,f]oxepines are not well-documented in the scientific literature. The functional group tolerance of organozinc reagents suggests potential applicability, but dedicated studies for this specific transformation have not been prominently reported.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, catalyzed by nickel or palladium complexes. This reaction is one of the earliest developed cross-coupling methods. However, its application to the intramolecular cyclization of this compound is not found in the reviewed literature. The high reactivity of Grignard reagents can sometimes limit their functional group compatibility, which might pose challenges for a substrate containing an acrylate ester moiety, potentially leading to side reactions.

While the title compound is an acrylate ether, the analogous Buchwald-Hartwig etherification is a highly relevant intramolecular reaction for the synthesis of dibenzo[b,f]oxepines. This palladium-catalyzed reaction forms a carbon-oxygen bond between an aryl halide and an alcohol or phenol. In the context of dibenzo[b,f]oxepine synthesis, a key strategy involves a domino sequence that combines a Mizoroki-Heck reaction with a Buchwald-Hartwig etherification. nih.govresearchgate.net

Arnold et al. reported a method where an aryl acrylate is coupled with an aryl halide, followed by an intramolecular palladium-catalyzed etherification to yield the C-10 carboxylate of dibenz[b,f]oxepine in good yield. nih.gov This sequential one-pot approach is highly efficient for constructing the tricyclic framework. nih.govresearchgate.net

Catalyst SystemBaseSolventReaction SequenceProductReference
Pd(OAc)₂ / LigandK₃PO₄DioxaneDomino Heck / Buchwald-Hartwig EtherificationMethyl dibenzo[b,f]oxepine-10-carboxylate nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are a cornerstone of modern organic synthesis, offering a cost-effective and efficient means of forming new chemical bonds. For a substrate like this compound, the presence of the aryl iodide group makes it an excellent candidate for several copper-catalyzed transformations.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. While specific studies detailing the use of this compound in Ullmann-type reactions are not extensively documented, the reactivity of the aryl iodide moiety is well-established, allowing for predictions of its behavior based on analogous systems.

C-N Bond Formation: The coupling of aryl halides with amines, known as the Ullmann amination, is a powerful tool for the synthesis of N-arylated compounds. In a typical procedure, an aryl iodide is reacted with an amine in the presence of a copper catalyst and a base. For this compound, this would involve the formation of a new C-N bond at the site of the iodine atom. The reaction conditions often require elevated temperatures, and the choice of ligand can be crucial for achieving high yields and good functional group tolerance. Diamine ligands, in particular, have been shown to be effective in promoting these couplings under milder conditions. A facile and practical copper powder-catalyzed Ullmann amination of aryl halides with aqueous methylamine (B109427) has been reported to proceed under organic solvent- and ligand-free conditions, yielding N-arylamines in good to excellent yields.

C-O Bond Formation: The Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol or a phenol. This reaction is particularly useful for the synthesis of diaryl ethers. The reaction of this compound with a phenolic coupling partner in the presence of a copper catalyst and a base would yield a diaryl ether. Modern protocols often utilize ligands to facilitate the reaction at lower temperatures. For instance, nano copper oxide has been found to be a highly efficient and reusable catalyst for the C-O cross-coupling of phenols with aryl halides under ligand-free conditions.

C-C Bond Formation: While less common than C-N and C-O bond formations, copper-catalyzed Ullmann-type C-C couplings are also valuable. These reactions typically involve the coupling of an aryl halide with an organocopper reagent or a carbon nucleophile. A high-efficiency and practical Cu-catalyzed cross-coupling of readily available aryl bromides or chlorides with malonates provides versatile α-aryl-esters.

A summary of potential Ullmann-type coupling reactions with this compound is presented in the table below.

Coupling PartnerBond FormedCatalyst System (Typical)Product Type
Primary/Secondary AmineC-NCuI / Diamine Ligand / BaseN-Aryl Amine Derivative
Phenol / AlcoholC-OCuI / Ligand / BaseDiaryl Ether / Aryl Alkyl Ether Derivative
Carbon NucleophileC-CCu Catalyst / BaseArylated Carbon Compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. organic-chemistry.orgnih.govwikipedia.org This reaction forms a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgnih.govwikipedia.org

For this compound to participate in a CuAAC reaction, it would first need to be functionalized with either an azide or a terminal alkyne group. The aryl iodide provides a convenient handle for such modifications through other cross-coupling reactions, such as a Sonogashira coupling to introduce an alkyne, or a nucleophilic substitution to introduce an azide. Once functionalized, the resulting derivative can readily undergo CuAAC.

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org The presence of a ligand can accelerate the reaction and protect the catalyst from oxidation. nih.gov

Nickel-Catalyzed Reactions

Nickel catalysis offers a powerful alternative to traditional palladium-based cross-coupling reactions, often with the advantages of lower cost and unique reactivity. The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a low-valent nickel center, initiating a catalytic cycle.

While specific examples of nickel-catalyzed reactions with this exact substrate are sparse in the literature, a range of transformations can be envisaged based on the known reactivity of aryl iodides. These include:

Sonogashira Coupling: The coupling of aryl halides with terminal alkynes to form aryl-alkynes is efficiently catalyzed by nickel complexes, often in the presence of a copper co-catalyst. rsc.orgresearchgate.net This reaction provides a direct method to introduce an alkyne functionality onto the phenoxy ring of the molecule.

Amination: Nickel catalysts, particularly those supported by N-heterocyclic carbene (NHC) or phosphine ligands, are effective for the amination of aryl halides, including aryl chlorides and sulfamates. nih.govnih.gov This offers an alternative to the copper-catalyzed Ullmann amination.

Kumada Coupling: The cross-coupling of an aryl halide with a Grignard reagent is a fundamental C-C bond-forming reaction. Nickel-phosphine complexes are well-established catalysts for this transformation.

The choice of ligand is critical in nickel-catalyzed reactions to control the reactivity and stability of the catalytic species.

Rhodium and Ruthenium Catalysis for Diverse Transformations

Rhodium and ruthenium catalysts are known for their ability to mediate a wide array of organic transformations, including C-H activation and olefin metathesis.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly adept at directing group-assisted C-H activation. nih.govnih.gov In the case of this compound, the ester or ether functionalities could potentially act as directing groups to functionalize the aromatic ring at a position ortho to these groups. Such C-H activation could be followed by coupling with various partners like alkenes or alkynes.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are renowned for their exceptional performance in olefin metathesis reactions. uwindsor.ca The acrylate double bond in this compound could potentially undergo cross-metathesis with other olefins, leading to the formation of new, more complex unsaturated esters. researchgate.net This would allow for the modification of the acrylate part of the molecule while leaving the iodophenoxy ring intact for subsequent cross-coupling reactions.

Ligand Design and Catalyst Optimization for Enhanced Selectivity and Efficiency

The performance of a metal catalyst in a cross-coupling reaction is profoundly influenced by the ligands coordinated to the metal center. Ligands can modulate the catalyst's steric and electronic properties, thereby affecting its activity, selectivity, and stability.

Phosphine-based ligands are among the most widely used and versatile ligands in cross-coupling catalysis. Their properties can be finely tuned by varying the substituents on the phosphorus atom.

In the context of the reactions discussed above:

Copper-Catalyzed Ullmann Reactions: While many Ullmann reactions can proceed without ligands, the use of phosphine ligands is less common than that of nitrogen- or oxygen-based ligands like diamines and amino acids. However, in certain cases, phosphine ligands can promote these couplings.

Nickel-Catalyzed Cross-Coupling: Phosphine ligands are integral to many nickel-catalyzed reactions. Bulky, electron-rich phosphines, such as those of the Buchwald-type, are known to promote the oxidative addition of aryl halides and facilitate the reductive elimination step. chemrxiv.org The choice of phosphine can influence the chemoselectivity of the reaction, for example, in couplings involving multiple halide-substituted substrates. Cage phosphine 'DalPhos' ligands have shown broad substrate scope in nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. nih.gov Hydroxyphosphine ligands have been shown to significantly accelerate nickel-catalyzed cross-coupling reactions of unreactive aryl electrophiles. organic-chemistry.org

The table below summarizes the types of phosphine ligands and their general effects on catalyst performance.

Ligand TypeKey FeaturesEffect on Catalysis
Monodentate Phosphines (e.g., PPh3, PCy3)Simple, commercially availableGeneral-purpose ligands, can be effective but may require higher catalyst loadings.
Bidentate Phosphines (e.g., DPPF, Xantphos)Chelating, defined bite angleEnhance catalyst stability and can improve yields and selectivities.
Buchwald-Type Biaryl PhosphinesBulky, electron-richHighly effective in promoting challenging cross-couplings, particularly with less reactive substrates.

The rational design and screening of phosphine ligands are crucial for optimizing a specific cross-coupling reaction involving this compound, enabling higher yields, lower catalyst loadings, and milder reaction conditions.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in transition metal catalysis, often serving as superior alternatives to traditional phosphine ligands. Their utility in palladium-catalyzed cross-coupling reactions is well-documented, stemming from their strong σ-donating properties which facilitate the oxidative addition of aryl halides to the metal center and promote reductive elimination to afford the coupled product. researchgate.net The strong bond formed between the NHC ligand and the palladium catalyst imparts high stability to the catalytic species, even at elevated temperatures and low ligand-to-metal ratios.

The Mizoroki-Heck reaction, which facilitates the vinylation of aryl halides, is a prime example of a transformation where NHC-palladium complexes have demonstrated significant efficacy. researchgate.net For a substrate like this compound, an intramolecular Heck reaction could potentially be envisioned, leading to the formation of chromene derivatives, which are valuable structural motifs in medicinal chemistry and materials science. The efficiency of such a transformation would be highly dependent on the electronic and steric properties of the NHC ligand, which can be fine-tuned by modifying the substituents on the heterocyclic ring. Air- and moisture-stable imidazolium-based palladate pre-catalysts, which convert to Pd-NHC species in situ, have proven effective in the Mizoroki-Heck reaction of various aryl halides with acrylates. ugent.be

The general mechanism for a Pd-NHC catalyzed Mizoroki-Heck reaction is depicted below:

Scheme 1: General Catalytic Cycle for the Mizoroki-Heck Reaction.

The following table summarizes the effect of different parameters on the Mizoroki-Heck reaction of 4-bromoanisole (B123540) with n-butyl acrylate, catalyzed by a palladate pre-catalyst that forms a Pd-NHC species in situ. This data provides insights into the conditions that could be optimized for a similar reaction with this compound.

EntrySolventBaseTemp (°C)Yield (%)
1DioxaneK2CO311098
2TolueneK2CO311085
3DMFK2CO311070
4DioxaneCs2CO311095
5DioxaneK3PO411092
6DioxaneK2CO38065
Table 1: Optimization of Reaction Conditions for a Mizoroki-Heck Reaction. Data sourced from a study on palladate pre-catalysts. ugent.be

Chiral Ligands for Asymmetric Transformations

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its stereochemistry. Asymmetric catalysis, which employs chiral catalysts to induce stereoselectivity, offers an efficient route to such compounds. The application of chiral ligands in transition metal-catalyzed reactions allows for the conversion of prochiral substrates into chiral products with high enantiomeric excess.

While specific examples of asymmetric transformations involving this compound are not extensively reported in the literature, the structure of the molecule presents opportunities for such reactions. For instance, an asymmetric Heck reaction or a related carbopalladation could introduce a new stereocenter. The success of such a transformation would hinge on the design of the chiral ligand, which must effectively control the spatial orientation of the substrates around the metal center during the key bond-forming step.

Various classes of chiral ligands have been successfully employed in asymmetric palladium-catalyzed reactions. These include C2-symmetric diphosphanes like MediPhos, which have been used in enantioselective N-allylation reactions, and BOX-type ligands, which have been applied in asymmetric Friedel-Crafts reactions. The development of chiral NHC ligands has also garnered significant attention, combining the high stability of NHCs with the stereodirecting capabilities of a chiral scaffold.

The potential for asymmetric synthesis is highlighted by the successful enantioselective 1,1-diarylation of benzyl (B1604629) acrylates, which utilizes a chiral anion phase transfer strategy in conjunction with palladium catalysis. This approach underscores the possibility of achieving high enantioselectivity in reactions involving acrylate substrates through innovative catalyst design.

Emerging Catalytic Systems for Aryl Halide Functionalization

The field of catalysis is continuously evolving, with a drive towards developing more sustainable, efficient, and versatile methods for chemical synthesis. Recent advancements in the functionalization of aryl halides have seen the emergence of novel catalytic systems that move beyond traditional palladium-phosphine complexes. These emerging systems offer new avenues for the transformation of substrates like this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This strategy has been applied to the functionalization of aryl iodides. nih.govrsc.org For example, bismuth-photocatalysis can activate aryl iodides for subsequent C-C bond formation through a C-H functionalization pathway. nih.gov Dual catalytic systems that merge photoredox catalysis with transition metal catalysis, such as nickel, have also been developed for the cross-coupling of aryl halides with a variety of partners, including substrates with activated C(sp³)-H bonds. researchgate.netnih.gov

Dual Catalytic Systems: The use of two distinct catalysts that operate synergistically can enable transformations that are not possible with a single catalyst. Dual catalytic systems, such as those employing Ni and Co or Pd and CuH, have been shown to be highly effective for the cross-coupling of aryl halides with alkyl halides and olefins. researchgate.netbohrium.comnih.govchemrxiv.org These systems can often tolerate a wide range of functional groups and can be rationally optimized by tuning the loadings of the individual catalysts. researchgate.netbohrium.com A Pd/Cu-catalyzed reductive coupling of α-olefins and aryl electrophiles, for instance, provides an efficient means for sp²-sp³ bond formation. nih.gov

Base Metal Catalysis: While palladium has been the workhorse of cross-coupling chemistry, there is a growing interest in using more abundant and less expensive first-row transition metals like copper and nickel. Copper nanoparticles have been investigated as catalysts for C-C, C-S, and C-N bond formation with aryl halides. rsc.org These nanoparticle-based catalysts can offer high activity and, in some cases, can be recycled and reused. rsc.org

The following table provides a comparative overview of emerging catalytic systems for the functionalization of aryl halides.

Catalytic SystemDescriptionPotential Application for this compound
Bismuth Photoredox Catalysis Utilizes a bismuth complex that is activated by light to promote the coupling of aryl iodides with C-H bonds. nih.govC-H arylation at a suitable position, potentially leading to novel heterocyclic structures.
Ni/Co Dual Catalysis A dual system where Ni activates the aryl halide and Co activates an alkyl halide coupling partner. researchgate.netbohrium.comchemrxiv.orgCross-coupling with a variety of alkyl halides to introduce alkyl substituents.
Pd/CuH Dual Catalysis A reductive cross-coupling of olefins with aryl halides to form sp²-sp³ bonds. nih.govCoupling with various olefins to extend the carbon chain.
Photoredox/Nickel Dual Catalysis Merges visible-light photoredox catalysis for radical generation with nickel catalysis for cross-coupling. researchgate.netnih.govArylation of α-amino C(sp³)-H bonds or coupling with other radical precursors.
Copper Nanoparticle Catalysis Employs supported copper nanoparticles for cross-coupling reactions, offering a more sustainable alternative to palladium. rsc.orgSonogashira coupling with terminal alkynes or Ullmann-type couplings.
Table 2: Emerging Catalytic Systems for Aryl Halide Functionalization.

Applications of E Methyl 3 2 Iodophenoxy Acrylate As a Synthetic Platform

Diversification Through Modifications at the Aryl Moiety

The carbon-iodine bond in the 2-iodophenoxy group is the weaker C–X bond among aryl halides, making it highly reactive, particularly in palladium-catalyzed reactions. This feature allows for the selective introduction of a wide variety of substituents at the ortho position of the phenoxy ring, leading to diverse molecular scaffolds.

The aryl iodide functionality of (E)-methyl 3-(2-iodophenoxy)acrylate is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, to form C(sp²)–C(sp²) bonds. These reactions are fundamental for constructing biaryl and styrenyl frameworks, which are prevalent in pharmaceuticals, natural products, and materials science.

The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is renowned for its mild reaction conditions and high functional group tolerance. While specific studies on this compound are not prevalent, the reactivity of ortho-substituted aryl iodides is well-documented. For instance, various aryl iodides readily couple with arylboronic acids to produce biphenyl (B1667301) derivatives in good to excellent yields. nih.govnih.govresearchgate.net

The Mizoroki-Heck reaction provides a pathway to form substituted alkenes by coupling the aryl iodide with an alkene. wikipedia.orgnih.govresearchgate.netugent.be This transformation is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The reaction of an ortho-substituted aryl iodide, analogous to the title compound, with olefins can lead to the formation of ortho-vinylbiphenyl derivatives through a sequence involving palladacycle intermediates. researchgate.net This methodology allows for the introduction of vinyl groups, which can be further functionalized.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions for analogous aryl iodides, demonstrating the potential for biphenyl and styrenyl synthesis.

Reaction Type Aryl Iodide Partner Coupling Partner Catalyst System Product Type Yield (%)
Suzuki-Miyaura2-IodoanilinePhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄2-AminobiphenylHigh
Suzuki-Miyaura2-Iodophenol (B132878)4-Methylphenylboronic acidPd(PPh₃)₄, K₂CO₃2-Hydroxy-4'-methylbiphenylGood
Mizoroki-HeckIodobenzeneMethyl acrylate (B77674)Pd/C, Na₂CO₃, Et₃NMethyl cinnamate (B1238496)>95% nih.gov
Mizoroki-Heck4-Bromoanisole (B123540)n-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂], K₂CO₃Substituted cinnamate ester~90% ugent.be

This table presents data from analogous reactions to illustrate the expected reactivity.

The ortho-arrangement of the iodine atom and the phenoxy ether linkage in this compound provides an ideal template for intramolecular cyclization reactions to form fused heterocyclic systems. One of the most prominent applications is the synthesis of dibenzofurans, a core structure in many biologically active molecules and functional materials. researchgate.netbiointerfaceresearch.comekb.eg

This transformation is typically achieved through palladium-catalyzed intramolecular C–H activation or Ullmann-type C–O bond formation. In a common strategy, an ortho-iododiaryl ether undergoes reductive cyclization to furnish the dibenzofuran (B1670420) core. biointerfaceresearch.com Research has demonstrated efficient one-pot, two-step procedures where o-iodophenols react with silylaryl triflates to form the diaryl ether intermediate, which is then cyclized in situ using a palladium catalyst to yield dibenzofurans in good to excellent yields. nih.gov Copper-catalyzed cyclization of related diaryliodonium salts also provides a direct route to these heterocycles. acs.org

The following table illustrates the synthesis of dibenzofuran derivatives from analogous ortho-iodophenol precursors, highlighting the utility of this strategy.

o-Iodophenol Derivative Coupling Partner Catalyst/Conditions Product Yield (%)
2-Iodophenol2-(Trimethylsilyl)phenyl triflate1. CsF; 2. Pd(OAc)₂, P(o-tol)₃Dibenzofuran70% nih.gov
2-Iodo-4-methylphenol2-(Trimethylsilyl)phenyl triflate1. CsF; 2. Pd(OAc)₂, P(o-tol)₃2-Methyldibenzofuran75% nih.gov
2-Iodo-4-nitrophenol2-(Trimethylsilyl)phenyl triflate1. CsF; 2. Pd(OAc)₂, P(o-tol)₃2-Nitrodibenzofuran78% nih.gov
2-Iodophenol4-Methyl-2-(trimethylsilyl)phenyl triflate1. CsF; 2. Pd(OAc)₂, P(o-tol)₃3-Methyldibenzofuran67% nih.gov

This table presents data from analogous reactions to illustrate the expected reactivity for forming fused heterocyclic systems.

Functionalization via the Acrylate Unit

The acrylate moiety in this compound is an electron-deficient alkene, making it a versatile functional handle for a variety of synthetic transformations. The electron-withdrawing nature of the ester group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The conjugate or Michael addition is a cornerstone reaction for α,β-unsaturated carbonyl compounds. google.com In this process, a soft nucleophile adds to the β-carbon of the acrylate double bond. This compound can react with a wide array of nucleophiles, including amines (aza-Michael addition), thiols (thia-Michael addition), and stabilized carbanions. rsc.orgsmolecule.com

These reactions are often catalyzed by bases or nucleophiles like phosphines. rsc.org For example, the addition of thiols to acrylates is a highly efficient reaction, often proceeding to completion in minutes under phosphine (B1218219) catalysis. rsc.org Similarly, aza-Michael additions of amines to acrylates provide a straightforward route to β-amino ester derivatives, which are valuable building blocks in medicinal chemistry. mdpi.com

The table below provides examples of Michael addition reactions on acrylate systems, demonstrating the range of nucleophiles and catalysts that can be employed.

Acrylate Substrate Nucleophile Catalyst/Conditions Product Type Conversion/Yield
Methyl acrylateBenzylamineDBU, Microwave (75 °C)N-benzylated β-amino esterModerate Yield mdpi.com
(Meth)acrylatesVarious thiolsDimethylphenylphosphine (DMPP)Thioether adductComplete conversion in minutes rsc.org
(Meth)acrylatesVarious thiolsTriethylamine (TEA)Thioether adductHigh conversion after several hours rsc.org
Ethyl acrylateEthanethiolTriethylamine (THF, RT)β-(Ethylthio)propanoateHigh Conversion

This table presents data from analogous reactions to illustrate the expected reactivity of the acrylate moiety.

The electron-deficient double bond of the acrylate unit can serve as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition with a conjugated diene provides a powerful and stereocontrolled method for the synthesis of six-membered rings. youtube.com The reaction of methyl acrylate with various dienes, such as cyclopentadiene (B3395910) or 1,3-butadiene, typically proceeds under thermal conditions to yield cyclohexene (B86901) carboxylate derivatives. nih.govrsc.org The regioselectivity and stereoselectivity (endo/exo) of the reaction are influenced by the substituents on both the diene and the dienophile. nih.govpurdue.edu

Beyond the classic Diels-Alder reaction, electron-deficient alkenes can participate in other types of cycloadditions, including photocatalyzed [2+2] and [4+2] reactions, expanding the range of accessible cyclic structures. nih.govresearchgate.netresearchgate.net

Representative Diels-Alder reactions involving methyl acrylate are shown in the table below.

Diene Dienophile Conditions Product Selectivity/Yield
CyclopentadieneMethyl acrylateM06-2X(PCM)/TZVP (Computational)Bicyclo[2.2.1]hept-5-ene-2-carboxylateEndo favored
1-(p-Methoxyphenyl)buta-1,3-dieneMethyl acrylateThermal2-(p-Methoxyphenyl)cyclohex-3-enecarboxylateGood Yield rsc.org
(E)-1-Methoxybuta-1,3-dieneMethyl acrylateThermalMethyl 2-methoxycyclohex-3-enecarboxylate54% Yield, Regio- and Diastereoselective purdue.edu
2,3-Dimethyl-1,3-butadieneMethyl acrylateThermalMethyl 3,4-dimethylcyclohex-3-enecarboxylateNot specified

This table presents data from analogous reactions to illustrate the expected reactivity in cycloadditions.

The acrylate functionality offers opportunities for selective reduction. The carbon-carbon double bond can be hydrogenated to yield the corresponding saturated ester, methyl 3-(2-iodophenoxy)propanoate. This transformation is typically accomplished using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or nickel-based systems. mdpi.com

A key challenge in reducing this compound is achieving chemoselectivity. It is often desirable to reduce the C=C double bond without affecting the ester group or the aryl iodide. The aryl iodide can be susceptible to hydrodehalogenation under certain hydrogenation conditions. However, specific reagent systems have been developed for the selective 1,4-conjugate reduction of α,β-unsaturated esters in the presence of other reducible functional groups. nih.govdocumentsdelivered.comresearchgate.net For example, systems like sodium borohydride (B1222165) in combination with copper(I) chloride have been shown to selectively reduce the double bond of α,β-unsaturated esters while leaving aryl halides intact. lookchem.comacs.org

The following table summarizes various reduction strategies applicable to α,β-unsaturated esters, emphasizing conditions that favor selectivity.

Substrate Type Reagent/Catalyst Solvent Outcome Selectivity
α,β-Unsaturated EsterNaBH₄-Cu₂Cl₂MethanolConjugate reduction of C=C bondHigh; Aryl halides are also reduced under these conditions lookchem.comacs.org
Methyl AcrylateNi₁₀Mo₁₀Al catalystNot specifiedHydrogenation of C=C to C-CHigh activity and yield of methyl propionate (B1217596) mdpi.com
α,β-Unsaturated EsterNaBH₄-BiCl₃EthanolSelective reduction of C=C bondHigh selectivity
α,β-Unsaturated EsterDIBAL-HTolueneReduction of ester to aldehyde/alcoholChemoselective protection of ester needed to avoid reduction nih.gov

This table presents data from analogous systems to illustrate potential reduction strategies and selectivity considerations.

Cascade and One-Pot Reactions for Increased Synthetic Efficiency

A prime example of its potential is in palladium-catalyzed cascade reactions. A hypothetical but mechanistically sound one-pot synthesis could involve an initial Michael addition of a nucleophile to the acrylate's carbon-carbon double bond. The resulting enolate or stabilized carbanion could then participate in a subsequent intramolecular cross-coupling reaction. More directly, the molecule is perfectly poised for an intramolecular Heck reaction, a powerful palladium-catalyzed process that forms a new carbon-carbon bond between the aryl group and the alkene. wikipedia.org This transformation can proceed in a single step to generate heterocyclic scaffolds, demonstrating a significant increase in molecular complexity with high atom economy.

The efficiency of such processes is often benchmarked against traditional multi-step syntheses. One-pot methodologies, including those applicable to acrylates, streamline the construction of complex molecules, as highlighted by various established protocols in organic synthesis. rsc.orgmdpi.com

Table 1: Comparison of Synthetic Strategies

Strategy Number of Steps Purification Stages Solvent/Reagent Usage Overall Yield
Traditional Linear Synthesis Multiple Between each step High Often Lower
Cascade/One-Pot Reaction Single Operation Minimal (Final Product) Reduced Often Higher

Strategic Intermediate in the Synthesis of Complex Organic Molecules

As a strategic intermediate, this compound offers chemists a building block where reactions can be directed to one of its two primary functional groups with high selectivity. The acrylate group can undergo transformations such as Michael additions, cycloadditions, or polymerization, while the carbon-iodine bond is a handle for a host of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. smolecule.com This orthogonality allows for the sequential introduction of different molecular fragments, enabling the synthesis of diverse and complex target molecules.

Coumarins and chromones are privileged heterocyclic scaffolds found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. This compound is an excellent precursor for the synthesis of these important structures, primarily through intramolecular cyclization.

The most direct route is the intramolecular Heck reaction. wikipedia.org In this process, a palladium(0) catalyst oxidatively adds to the carbon-iodine bond. The resulting arylpalladium(II) complex then undergoes an intramolecular migratory insertion with the tethered acrylate double bond. This cyclization is typically highly regioselective, favoring the formation of a six-membered ring. A final β-hydride elimination step regenerates the double bond within the newly formed ring system to yield the coumarin (B35378) product and releases the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. This method provides a modern and efficient alternative to classical condensation reactions for coumarin synthesis. Similarly, related palladium-catalyzed cyclocarbonylation reactions of o-iodophenols with acetylenes are known to produce chromones, showcasing the versatility of the o-iodophenol moiety in forming these heterocyclic systems. nih.gov

Table 2: Key Reactions for Synthesis of Biologically Relevant Scaffolds

Target Scaffold Key Reaction from Aryl Halide Precursor Catalyst/Reagent Description
Coumarin Intramolecular Heck Reaction Pd(0) catalyst (e.g., Pd(OAc)₂), base Palladium-catalyzed cyclization of the o-iodoaryl group onto the acrylate alkene.
Chromone (B188151) Palladium-Catalyzed Cyclocarbonylation Pd catalyst, CO, terminal acetylene (B1199291) Reaction of an o-iodophenol with carbon monoxide and an alkyne to build the chromone core. nih.gov

Building Blocks for Material Science Applications (e.g., functional polymers)

In material science, the demand for advanced functional polymers with tailored properties is rapidly growing. scispace.commdpi.com this compound serves as a valuable functional monomer for creating specialized polymeric materials. smolecule.com

The acrylate portion of the molecule is a well-established polymerizable group, capable of participating in various polymerization methods, including conventional free-radical polymerization and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.com These methods allow for the synthesis of polymers with controlled molecular weights and architectures.

The incorporation of the 2-iodophenoxy group into the polymer backbone imparts unique and desirable properties:

High Refractive Index: The presence of the heavy iodine atom can significantly increase the refractive index of the resulting polymer, a crucial property for applications in optical materials, such as lenses, coatings, and advanced optical films.

X-ray Contrast: Iodine is radiopaque, meaning it absorbs X-rays. Polymers containing this monomer could be developed as X-ray contrast agents or for use in biomedical devices that require visualization within the body.

Post-Polymerization Modification: The carbon-iodine bond remains a reactive handle even after polymerization. This allows for post-polymerization modification, where the polymer can be further functionalized using cross-coupling reactions. This enables the synthesis of complex graft copolymers or the attachment of specific ligands, dyes, or biologically active molecules to the polymer backbone, creating highly sophisticated materials. researchgate.net

Table 3: Potential Properties and Applications of Poly[this compound]

Property Conferred by Monomer Potential Application Area
High Iodine Content Optical materials (high refractive index lenses, anti-reflective coatings)
Radiopacity Biomedical materials (X-ray visible catheters, implantable devices)
Reactive C-I Bond Functional surfaces, drug delivery systems, polymer supports for catalysis

Advanced Spectroscopic and Spectrometric Characterization for Understanding Reactivity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H, ¹³C, and multidimensional spectra, it is possible to map the complete atomic connectivity and stereochemistry of "(E)-Methyl 3-(2-iodophenoxy)acrylate".

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of "this compound" is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylate (B77674) moiety, and the methyl ester protons.

The most critical feature for stereochemical assignment is the coupling constant (J) between the two vinylic protons. For acrylates, a trans or (E) configuration of the double bond is typically characterized by a large vicinal coupling constant, generally in the range of 12 to 18 Hz. scielo.br A value within this range for the acrylate protons would confirm the (E)-stereochemistry of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the phenoxy ring. The protons on the carbon alpha to the carbonyl group are typically deshielded compared to the beta carbon proton.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8-7.9d~161H, Vinylic (CH=)
~7.7-7.8dd~8.0, 1.51H, Aromatic
~7.3-7.4dt~8.0, 1.51H, Aromatic
~6.9-7.0dt~8.0, 1.51H, Aromatic
~6.8-6.9dd~8.0, 1.51H, Aromatic
~5.9-6.0d~161H, Vinylic (=CH-CO)
~3.75s-3H, Methyl (OCH₃)
Note: Predicted values are based on typical ranges for similar substituted acrylate compounds. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, vinylic, alkyl). In the broadband-decoupled ¹³C NMR spectrum of "this compound," ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield. libretexts.org The carbon atom bearing the iodine (C-I) is expected to appear at a characteristic upfield shift in the aromatic region due to the "heavy atom effect." st-andrews.ac.uk The remaining aromatic and vinylic carbons resonate in their typical regions.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~167C=O (Ester)
~155Ar-C-O
~145=CH-O
~139Ar-CH
~129Ar-CH
~125Ar-CH
~115Ar-CH
~110=CH-CO
~88Ar-C-I
~52OCH₃
Note: Predicted values are based on typical ranges for substituted aromatic and acrylate systems. libretexts.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," a strong cross-peak would be observed between the two vinylic protons, confirming their scalar coupling. Cross-peaks would also appear between adjacent protons on the iodinated aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the signals for each CH, CH₂, and CH₃ group in the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. iupac.org Key correlations would include the methyl protons (OCH₃) to the ester carbonyl carbon (C=O) and the vinylic proton alpha to the carbonyl to the carbonyl carbon itself. These correlations are instrumental in piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For the (E)-isomer, a NOE correlation would be expected between the vinylic proton beta to the carbonyl and the nearest aromatic proton, while no correlation should be observed between the two vinylic protons, further confirming the trans arrangement across the double bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of "this compound" would be dominated by characteristic absorption bands of the ester and alkene functional groups.

The most prominent peak is expected to be the strong C=O stretching vibration of the α,β-unsaturated ester. spectroscopyonline.com The C=C stretching vibration of the acrylate moiety and the aromatic ring, as well as the C-O stretches of the ester and ether linkages, will also be present.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3050-3100C-H stretch (Aromatic & Vinylic)Medium
~2950-2990C-H stretch (Methyl)Medium
~1725C=O stretch (α,β-Unsaturated Ester)Strong
~1640C=C stretch (Alkene)Medium
~1580, 1480C=C stretch (Aromatic Ring)Medium-Strong
~1250C-O stretch (Aryl Ether)Strong
~1170C-O stretch (Ester)Strong
~980=C-H bend (trans-alkene out-of-plane)Strong
Note: Values are based on typical IR frequencies for the respective functional groups. mdpi.comchemicalbook.com

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR. While IR spectroscopy measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra.

For "this compound," the C=C double bond of the acrylate and the symmetric "breathing" modes of the aromatic ring are expected to be particularly strong and sharp in the Raman spectrum. The C-I bond vibration, which can be weak in the IR spectrum, may also be observable. This complementary data helps to confirm the presence of these key structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high precision. This precision allows for the determination of the exact mass of the parent ion, which in turn enables the unambiguous calculation of its elemental formula.

For "this compound," with the chemical formula C₁₀H₉IO₃, HRMS would be used to confirm this composition. The experimentally measured mass would be compared to the calculated theoretical mass. An agreement to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Chemical Formula: C₁₀H₉IO₃

Calculated Exact Mass: 319.9647 g/mol

Observing a molecular ion peak [M]⁺ or a related adduct ion (e.g., [M+H]⁺, [M+Na]⁺) corresponding to this exact mass in an HRMS analysis would definitively validate the elemental composition of the synthesized compound. rsc.org

X-Ray Crystallography Data for this compound Currently Unavailable in Public Databases

A thorough search of publicly available scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including parameters such as crystal system, space group, unit cell dimensions, and intermolecular interactions, cannot be provided at this time.

While crystallographic data exists for structurally related compounds, such as Methyl (E)-3-(2-formylphenoxy)acrylate, this information is not directly applicable to the iodo-substituted analogue and has been excluded to maintain strict scientific accuracy as per the requested focus on this compound.

The determination of the three-dimensional atomic arrangement in the solid state through X-ray crystallography is a crucial technique for understanding the structure-property relationships of a molecule. Such an analysis would provide definitive confirmation of the (E)-configuration of the acrylate double bond and reveal the precise conformation of the molecule, including the dihedral angle between the phenyl ring and the acrylate plane. Furthermore, it would elucidate any significant intermolecular interactions, such as halogen bonding involving the iodine atom, which can influence the material's bulk properties.

Researchers in the fields of materials science and medicinal chemistry would benefit from the future crystallographic characterization of this compound to enable more accurate molecular modeling and to gain deeper insights into its reactivity and potential applications. Until such data becomes available, the solid-state packing and intermolecular forces of this compound remain a subject for empirical investigation.

Future Research Directions and Unexplored Reactivities of E Methyl 3 2 Iodophenoxy Acrylate

Development of Novel Organometallic Reactivity Modes

The presence of the aryl iodide in (E)-Methyl 3-(2-iodophenoxy)acrylate makes it an ideal candidate for exploring novel organometallic transformations beyond traditional cross-coupling reactions. The carbon-iodine bond can be readily activated by various transition metals, paving the way for innovative synthetic strategies.

Future research could focus on:

Directed C-H Activation: The phenoxy ether linkage could serve as a directing group to facilitate ortho-C-H activation on the acrylate (B77674) moiety or other positions of the aromatic ring. This would enable the introduction of new functional groups with high regioselectivity, a valuable tool for constructing complex molecules.

Reductive Coupling Reactions: Exploring the reactivity of the compound under reductive conditions in the presence of transition metal catalysts could lead to novel cyclization or dimerization pathways. For instance, intramolecular coupling between the aryl iodide and the acrylate double bond could yield functionalized chromane (B1220400) or other heterocyclic structures.

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound, an organometallic reagent, and a third component could provide rapid access to diverse and complex molecular scaffolds. The differential reactivity of the aryl iodide and the acrylate Michael acceptor could be exploited to achieve high levels of selectivity.

A hypothetical reaction showcasing a potential organometallic transformation is presented in Table 1.

Reactant AReactant BCatalystPotential ProductReaction Type
This compoundOrganozinc ReagentPalladium ComplexSubstituted phenoxyacrylateNegishi-type Coupling
This compoundAlkeneRhodium ComplexFunctionalized dihydrobenzofuranC-H Activation/Cyclization

Photoredox Catalysis and Electrosynthesis Applications

Visible-light photoredox catalysis and electrosynthesis offer green and powerful alternatives to traditional synthetic methods. The aryl iodide functionality of this compound is particularly amenable to these techniques, which rely on single-electron transfer processes.

Promising avenues for investigation include:

Radical-Mediated Transformations: Under photoredox conditions, the aryl iodide can be readily converted into an aryl radical. nih.gov This highly reactive intermediate can participate in a variety of transformations, such as intramolecular 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical on the acrylate chain, which could then be trapped by various radical acceptors. nih.gov

Reductive and Oxidative Couplings: Both photoredox catalysis and electrosynthesis can be employed to mediate novel coupling reactions. For instance, reductive coupling with alkenes or alkynes could lead to the formation of new carbon-carbon bonds at the iodine-bearing carbon. researchgate.net

Electrochemical Arylation: The use of electrosynthesis to generate arylated products from this compound could provide a reagent-free and highly controllable method for forming new C-C bonds. acs.org The reactivity could potentially be tuned by modifying the electrode material and applied potential. nsf.govchemrxiv.org

Flow Chemistry Applications for Continuous Synthesis and Reaction Optimization

Flow chemistry provides numerous advantages over batch synthesis, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions. The synthesis and functionalization of this compound are well-suited for translation to continuous flow processes. wipo.intgoogle.com

Future work in this area could involve:

Continuous Synthesis of the Core Scaffold: Developing a continuous flow process for the synthesis of this compound itself would enable on-demand production and facile integration with subsequent functionalization steps.

High-Throughput Reaction Optimization: Utilizing automated flow reactors to rapidly screen catalysts, solvents, and other reaction parameters for various transformations of the parent molecule. This would accelerate the discovery of optimal conditions for novel reactions.

Telescoped Synthesis of Derivatives: Designing multi-step flow sequences where the crude product from one reaction is directly introduced into the next reactor without intermediate purification. This approach could be used to efficiently synthesize libraries of complex derivatives from this compound. acs.org Research has demonstrated the successful application of flow chemistry for the sodiation and subsequent functionalization of substituted acrylates. nih.govresearchgate.net

Bio-inspired Catalysis and Chemoenzymatic Transformations

Nature provides a rich source of inspiration for the development of novel and highly selective catalytic systems. rsc.org Applying principles of bio-inspired catalysis and employing enzymatic transformations could unlock new and sustainable synthetic routes for modifying this compound.

Potential research directions include:

Artificial Metalloenzyme Catalysis: Designing artificial metalloenzymes that can specifically recognize and transform this compound. This could enable highly selective reactions at either the aryl iodide or the acrylate moiety, mimicking the substrate specificity of natural enzymes. nih.govanl.gov

Enzymatic Derivatization: Screening for existing enzymes, or engineering new ones, that can catalyze transformations on the acrylate portion of the molecule. For example, lipases or esterases could be used for selective hydrolysis or transesterification, while oxidoreductases could be employed for stereoselective reduction of the double bond.

Chemoenzymatic Cascades: Combining a chemical catalytic step with an enzymatic transformation in a one-pot cascade reaction. For example, a metal-catalyzed cross-coupling at the aryl iodide could be followed by an enzyme-catalyzed stereoselective modification of the acrylate. acs.org

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms offers the potential to rapidly synthesize and screen libraries of compounds for various applications. nih.gov The defined structure of this compound makes it an excellent building block for such automated approaches.

Future efforts could be directed towards:

Development of Standardized Reaction Protocols: Creating robust and reliable protocols for a variety of reactions involving this compound that can be readily implemented on automated synthesis platforms.

Library Synthesis for Drug Discovery: Utilizing automated synthesizers to generate large libraries of derivatives by varying the substituents introduced at the aryl iodide position or by modifying the acrylate functionality. These libraries could then be screened for biological activity. researchgate.net

AI-Driven Reaction Discovery: Integrating machine learning algorithms with automated synthesis platforms to predict and explore novel reactions and reaction conditions for this compound. researchgate.net

Exploration of Chiral Analogues and Asymmetric Transformations

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. This compound is a prochiral molecule, presenting opportunities for the development of asymmetric transformations.

Key areas for future research include:

Asymmetric Michael Additions: Developing catalytic asymmetric Michael additions to the acrylate moiety. The use of chiral catalysts could enable the enantioselective introduction of a wide range of nucleophiles, leading to the synthesis of valuable chiral building blocks.

Synthesis of Chiral Analogues: Preparing chiral analogues of this compound where the phenoxy or acrylate portion is modified with a chiral auxiliary. These chiral analogues could then be used in diastereoselective reactions. researchgate.netnih.gov

Catalytic Asymmetric Cyclizations: Exploring enantioselective intramolecular reactions, such as cyclizations involving the aryl iodide and the acrylate, mediated by a chiral catalyst. This could provide access to enantioenriched heterocyclic scaffolds.

The potential for asymmetric transformations is highlighted in Table 2.

Reaction TypeCatalyst TypePotential Chiral Product
Asymmetric Michael AdditionChiral OrganocatalystEnantioenriched functionalized propanoate
Asymmetric Diels-Alder ReactionChiral Lewis AcidChiral cyclic adduct
Asymmetric HydrogenationChiral Transition Metal ComplexEnantioenriched saturated ester

Conclusion and Outlook

Summary of Key Synthetic and Reactivity Discoveries

The utility of (E)-Methyl 3-(2-iodophenoxy)acrylate stems from its accessibility through several synthetic routes and its predictable, yet diverse, reactivity.

Synthesis: The preparation of this key intermediate can be achieved through a few strategic pathways. A common method involves the esterification of 2-iodophenol (B132878) with methyl acrylate (B77674). Additionally, direct halogenation of methyl 3-phenoxyacrylate offers another route to introduce the essential iodine atom at the ortho position of the phenoxy ring. More sophisticated approaches, such as palladium-catalyzed cross-coupling reactions, can also be employed to construct the core structure.

Reactivity: The reactivity of This compound is twofold, dictated by its two primary functional groups:

The Acrylate System: The electron-deficient double bond of the acrylate group is susceptible to Michael additions . This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and carbanions, at the β-position, leading to the formation of more complex saturated ester derivatives.

The Aryl Iodide Moiety: The carbon-iodine bond is a versatile handle for a variety of transformations. It can readily undergo nucleophilic aromatic substitution , allowing for the displacement of the iodide with other functional groups. More significantly, it serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. Both Heck and Suzuki-Miyaura coupling reactions have been successfully employed, enabling the formation of new carbon-carbon bonds by coupling with alkenes and boronic acids, respectively.

A particularly elegant application of its dual reactivity is in intramolecular Heck reactions . This powerful cyclization strategy allows for the formation of various heterocyclic scaffolds, most notably chromenones. In this reaction, the palladium catalyst first undergoes oxidative addition into the C-I bond, and the resulting organopalladium species then undergoes an intramolecular insertion into the acrylate double bond, followed by β-hydride elimination to afford the cyclized product. This intramolecular pathway is often highly efficient and regioselective.

Broader Implications for Organic Synthesis and Chemical Sciences

The synthetic utility of This compound extends far beyond the synthesis of simple derivatives. Its ability to participate in a multitude of reactions under different conditions makes it a valuable tool for the construction of diverse and complex molecular frameworks.

The development of synthetic routes utilizing this compound has significant implications for medicinal chemistry and materials science. The chromenone core, readily accessible through the intramolecular Heck reaction, is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. Therefore, This compound serves as a key precursor for the synthesis of compounds with potential therapeutic applications.

Furthermore, the ability to functionalize both the aromatic ring (via cross-coupling) and the acrylate chain (via Michael addition) in a sequential or orthogonal manner opens up avenues for the creation of libraries of complex molecules for drug discovery and high-throughput screening. This modularity allows for the systematic variation of substituents to probe structure-activity relationships.

In the broader context of chemical sciences, the study of the reactivity of This compound contributes to the fundamental understanding of reaction mechanisms, particularly in the field of palladium catalysis. The insights gained from these studies can be applied to the design of new catalysts and synthetic methodologies with improved efficiency and selectivity.

Future Prospects for this compound as a Chemical Hub

The future for This compound as a central building block in organic synthesis appears bright. Its established reactivity profile provides a solid foundation for further exploration and innovation.

Expansion of Reaction Scope: Future research will likely focus on expanding the scope of reactions that this versatile substrate can undergo. This could include the development of novel catalytic systems for more challenging cross-coupling reactions, the exploration of asymmetric transformations to introduce chirality, and the use of this compound in multicomponent reactions to rapidly build molecular complexity.

Tandem and Cascade Reactions: The dual functionality of This compound makes it an ideal candidate for the design of tandem or cascade reaction sequences. A single starting material could be transformed into a complex polycyclic system in a single pot, thereby increasing synthetic efficiency and reducing waste. For instance, a sequence involving a Michael addition followed by an intramolecular cross-coupling reaction could provide rapid access to novel heterocyclic frameworks.

Applications in Target-Oriented Synthesis: The utility of this compound as a precursor to biologically active scaffolds like chromenones will undoubtedly be further exploited in the total synthesis of natural products and the development of new drug candidates. Its role as a "chemical hub" will be solidified as chemists continue to devise innovative strategies to convert it into a diverse array of valuable molecules.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (E)-Methyl 3-(2-iodophenoxy)acrylate and related acrylate derivatives?

Methodological Answer:
A typical synthesis involves nucleophilic aromatic substitution under mild conditions. For example, a phenol derivative (e.g., 2-iodophenol) is reacted with methyl propiolate in the presence of a base like K₂CO₃. The reaction is stirred at room temperature in aqueous or mixed solvent systems, yielding the acrylate ester via Michael addition. Crystallization via slow evaporation (e.g., ethyl acetate) often produces high-purity crystals suitable for X-ray studies . Yield optimization (~75%) can be achieved by monitoring reaction progress with TLC and adjusting stoichiometry.

Advanced: How do crystallographic parameters (e.g., dihedral angles, bond lengths) vary between this compound and structurally related compounds?

Methodological Answer:
Key structural variations arise from substituent effects. For example, in (E)-Methyl 3-(2-formylphenoxy)acrylate, the dihedral angle between the acrylate group and the benzene ring is 31.74° , while brominated analogs exhibit smaller angles due to steric and electronic differences. Bond lengths such as C–O (1.342 Å for C10–O1 vs. 1.438 Å for C11–O1) reflect resonance stabilization in the ester group . Comparative analysis using Cambridge Structural Database (CSD) data and Mercury software can quantify these variations, aiding in structure-activity relationship (SAR) studies.

Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Provides unambiguous confirmation of stereochemistry (E-configuration) and molecular geometry. For example, the torsion angle O2=C10–C9=C8 (178.78°) confirms the S-trans conformation .
  • NMR Spectroscopy: ¹H and ¹³C NMR verify the acrylate moiety (e.g., vinyl proton coupling constants) and aryl substitution patterns.
  • IR Spectroscopy: Stretching frequencies for ester C=O (~1700 cm⁻¹) and C–O (~1250 cm⁻¹) support functional group identification.

Advanced: How can intermolecular interactions in crystal packing influence physicochemical properties?

Methodological Answer:
Intermolecular C–H···O hydrogen bonds and π-π stacking dictate packing motifs. For instance, in (E)-Methyl 3-(2-formylphenoxy)acrylate, inversion dimers stabilized by C9–H9···O2 interactions form an R₂²(8) graph-set motif . Such interactions affect solubility, melting points, and stability. Mercury’s Materials Module can visualize these motifs and calculate void volumes, aiding in predicting polymorphism or co-crystal formation.

Basic: What pharmacological activities are associated with structurally similar acrylate derivatives?

Methodological Answer:
Analogous compounds exhibit antitumor, antibacterial (e.g., against Staphylococcus aureus), and antioxidant properties . For example, methyl caffeate derivatives show radical scavenging and cytotoxicity against cancer cell lines (e.g., PC-3, K562) . Biological evaluation typically involves:

  • Antioxidant assays: DPPH radical scavenging.
  • Cytotoxicity screens: MTT assays on tumor cell lines.
  • Enzyme inhibition studies: e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Advanced: How can discrepancies in crystallographic data (e.g., bond angles, space groups) be resolved during structure refinement?

Methodological Answer:
Discrepancies often arise from disordered moieties or twinning. Using SHELXL , refine structures with high-resolution data (e.g., < 0.8 Å) and apply restraints for flexible groups. For example, anisotropic displacement parameters (ADPs) can resolve electron density ambiguities. Cross-validation with Hirshfeld surfaces (via CrystalExplorer) or R₁/Rw convergence metrics ensures reliability. Contradictions between studies (e.g., dihedral angles) may reflect temperature-dependent conformational changes, requiring variable-temperature XRD experiments.

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization: Ethyl acetate or methanol/water mixtures yield high-purity crystals.
  • Column Chromatography: Silica gel with hexane/ethyl acetate gradients removes unreacted starting materials.
  • Distillation: For liquid intermediates, fractional distillation under reduced pressure prevents thermal decomposition.

Advanced: How can computational tools predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina models interactions with targets (e.g., NQO1 ).
  • QSAR Modeling: Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs.
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) influencing antioxidant capacity .

Basic: What safety precautions are critical when handling iodinated acrylate derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation: Use fume hoods to prevent inhalation of volatile reagents.
  • Storage: Inert atmosphere (N₂/Ar) and desiccants to prevent hydrolysis.

Advanced: How do substituents on the aryl ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
Electron-withdrawing groups (e.g., –I, –Br) enhance oxidative addition in Suzuki-Miyaura couplings. For example, the iodine substituent in this compound can undergo palladium-catalyzed coupling with boronic acids. Kinetic studies (via GC-MS or HPLC) quantify reaction rates, while Hammett plots correlate σ values with catalytic efficiency.

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